

In-Depth Technical Guide: 1-Chloro-4-methoxyphthalazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloro-4-methoxyphthalazine**

Cat. No.: **B101043**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

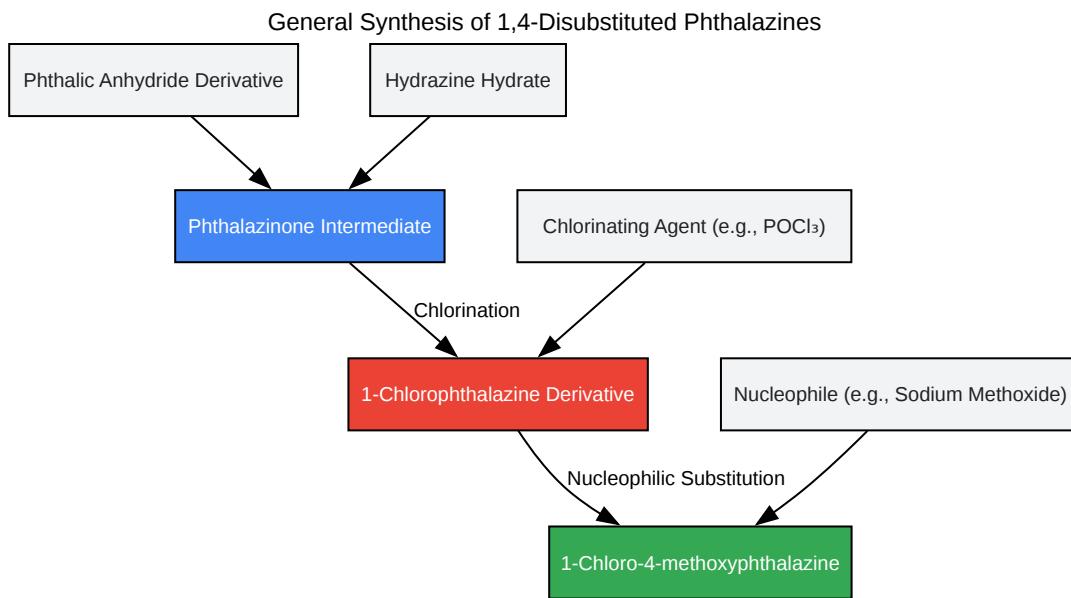
Abstract

This technical guide provides a comprehensive overview of **1-Chloro-4-methoxyphthalazine** (CAS Number: 19064-71-2), a heterocyclic compound belonging to the phthalazine class of molecules. Phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the chemical and physical properties of **1-Chloro-4-methoxyphthalazine**, outlines a general synthetic methodology, and explores its potential biological significance by drawing parallels with structurally related analogs. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Precise experimental data for the physical properties of **1-Chloro-4-methoxyphthalazine** are not extensively documented in publicly available literature. The following table summarizes its key chemical identifiers and known properties.

Property	Value	Source
CAS Number	19064-71-2	-
Molecular Formula	C ₉ H ₇ CIN ₂ O	-
Molecular Weight	194.62 g/mol	-
IUPAC Name	1-chloro-4-methoxyphthalazine	-
Canonical SMILES	COCl=C2C=CC=CC2=C(Cl)N =N1	-
Physical Description	Solid (inferred)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in acetone and chloroform (inferred from related compounds)	[1]


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Chloro-4-methoxyphthalazine** is not readily available in the reviewed literature. However, a general and widely applicable methodology for the synthesis of 1,4-disubstituted phthalazines can be adapted. This typically involves a multi-step process starting from a suitable phthalic anhydride derivative.

A plausible synthetic route would involve the reaction of a phthalazinone precursor with a chlorinating agent, followed by nucleophilic substitution with a methoxide source.

General Synthetic Workflow:

The following diagram illustrates a representative synthetic pathway for 1,4-disubstituted phthalazines, which could be adapted for **1-Chloro-4-methoxyphthalazine**.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 1,4-disubstituted phthalazines.

Methodology for a Related Compound (1-chloro-4-(4-phenoxyphenyl)phthalazine):

A study by Sayed et al. outlines the synthesis of 1-chloro-4-(4-phenoxyphenyl)phthalazine, which provides a valuable reference. The key steps are:

- Formation of the Phthalazinone: Reaction of the corresponding 2-arylbenzoic acid with hydrazine hydrate in refluxing ethanol.
- Chlorination: Treatment of the resulting phthalazinone with a mixture of phosphorus oxychloride (POCl_3) and phosphorus pentachloride (PCl_5) to yield the 1-chlorophthalazine derivative.

To synthesize **1-Chloro-4-methoxyphthalazine**, a similar approach could be envisioned, starting from a phthalazinone precursor which is then chlorinated. The subsequent step would involve a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group at the 4-position.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological data for **1-Chloro-4-methoxyphthalazine**, the broader class of phthalazine derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.

Anticancer Activity of Phthalazine Derivatives:

Numerous studies have demonstrated the potent antitumor activity of phthalazine-based compounds.^{[2][3][4][5]} These derivatives have been shown to exert their effects through various mechanisms of action, including:

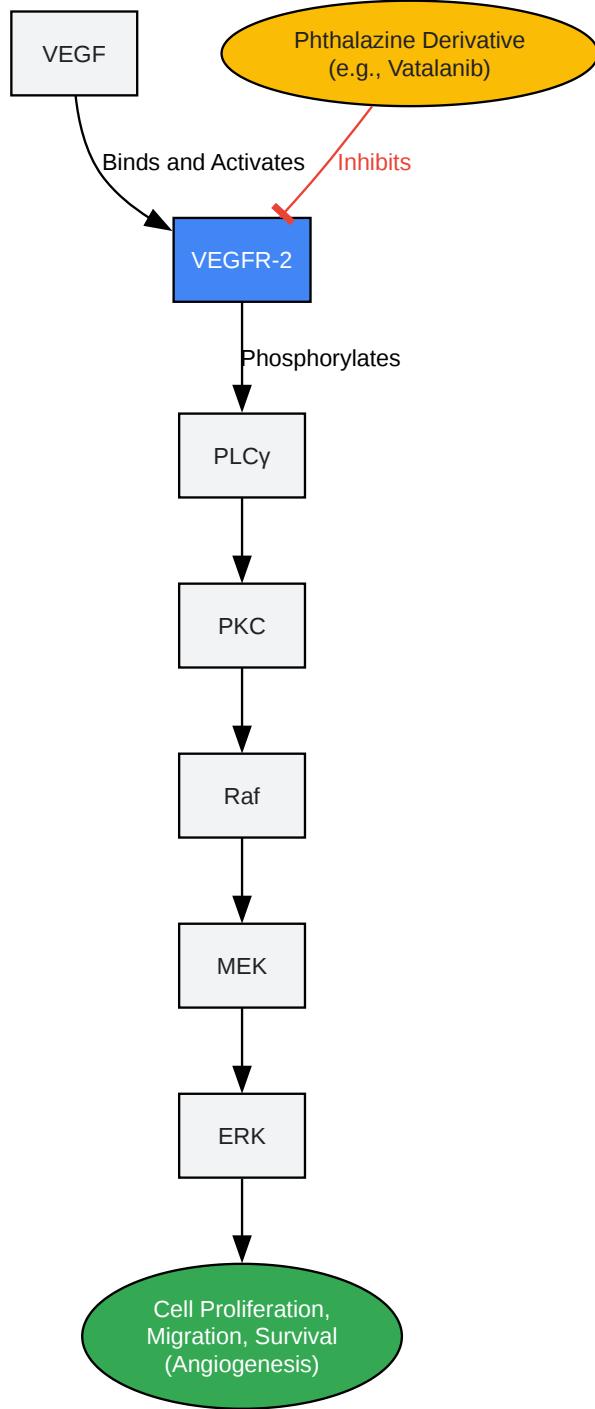
- Enzyme Inhibition: A notable target for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[3][4]} Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.
- Induction of Apoptosis: Some phthalazine compounds have been shown to induce programmed cell death in cancer cells.^[2]
- Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism by which certain phthalazine derivatives exhibit their anticancer effects.^[2]

Derivatives of 1-chlorophthalazine are frequently used as reactive intermediates to create a wide array of biologically active molecules. For instance, a series of novel 1-anilino-4-(arylsulfanyl methyl)phthalazines were synthesized and showed significant in vitro activity against different cancer cell lines.^[6]

Given the established anticancer potential of the phthalazine scaffold, it is plausible that **1-Chloro-4-methoxyphthalazine** could serve as a valuable building block or possess intrinsic biological activity. Further investigation is warranted to explore its cytotoxic and mechanistic properties.

Other Potential Biological Activities:

Beyond cancer, phthalazine derivatives have been reported to exhibit a wide range of pharmacological effects, including:


- Anti-inflammatory
- Antimicrobial
- Anticonvulsant
- Antihypertensive[7]
- Antidiabetic[7]

Signaling Pathway Involvement (Inferred from Analogs)

Direct evidence of **1-Chloro-4-methoxyphthalazine**'s interaction with specific signaling pathways is not available. However, based on the activity of related phthalazine compounds, particularly in the context of cancer, the VEGFR-2 signaling pathway is a probable target.

VEGFR-2 Signaling Pathway in Angiogenesis:

VEGFR-2 Signaling Pathway in Angiogenesis

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

This pathway is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a signaling cascade that ultimately promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). Many phthalazine-based anticancer agents, such as vatalanib, function by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking this signaling cascade and inhibiting angiogenesis.^[3]

Conclusion

1-Chloro-4-methoxyphthalazine is a phthalazine derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-documented and diverse biological activities of the phthalazine scaffold, particularly as anticancer agents targeting pathways like VEGFR-2 signaling, suggest that **1-Chloro-4-methoxyphthalazine** could be a valuable synthetic intermediate or a lead compound for the development of novel therapeutics. This guide provides a starting point for researchers by summarizing the available information and highlighting areas where further experimental work is needed to fully characterize its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-4-methylphthalazine | 19064-68-7 [amp.chemicalbook.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Chloro-4-methoxyphthalazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101043#1-chloro-4-methoxyphthalazine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com